LogP-Driven Lipophilicity Differentiation of 4,6-Dibutyl-2H-pyran-2-one Versus Shorter-Chain 4,6-Dialkyl-2H-pyran-2-one Congeners
The calculated logP of 4,6-dibutyl-2H-pyran-2-one is 3.33 (ALogP), which is substantially higher than that of the dimethyl analog 4,6-dimethyl-2H-pyran-2-one (logP ≈ 1.2 estimated by fragment-based calculation) . This difference of approximately 2.1 logP units corresponds to a roughly 126-fold increase in theoretical octanol-water partition coefficient, translating to significantly enhanced membrane permeability potential and altered in vitro ADME behavior. Procurement of the butyl-substituted scaffold is therefore indicated when experimental designs require a high-logP pyranone reference compound or a lipophilic building block for further derivatization.
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | ALogP = 3.33 (ChemSrc calculation) |
| Comparator Or Baseline | 4,6-Dimethyl-2H-pyran-2-one: logP ≈ 1.2 (fragment-based estimate); generic 2H-pyran-2-one core: logP ≈ −0.59 (ChemExper) |
| Quantified Difference | ΔlogP ≈ +2.1 vs. dimethyl analog; ΔlogP ≈ +3.9 vs. unsubstituted core (approx. 126-fold and ~8,000-fold higher partition coefficient, respectively) |
| Conditions | Computed logP values; fragment-based and atom-based calculation methods; no experimental shake-flask logP data available for direct confirmation |
Why This Matters
A 2.1 logP unit increase corresponds to at least a 100-fold shift in lipophilicity, which directly impacts compound solubility, protein binding, and passive membrane permeability in cell-based assays, making the dibutyl congener the preferred choice when high lipophilicity is a design requirement.
